1,2-DLPC

Description

Properties

IUPAC Name |

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) in the Formation and Modulation of Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its unique molecular structure imparts specific physicochemical properties that make it an invaluable tool in the study of lipid bilayers, the fundamental structure of all biological membranes. This technical guide provides an in-depth exploration of the role of DLPC in lipid bilayer formation, its biophysical characteristics, and its utility in various research applications, particularly in drug development. We will delve into the quantitative aspects of DLPC-containing membranes, detailed experimental methodologies for their characterization, and the signaling pathways influenced by this versatile phospholipid.

Core Concepts: The Influence of DLPC on Lipid Bilayer Properties

DLPC's relatively short and saturated acyl chains are the primary determinants of its behavior in aqueous environments. Unlike its longer-chain counterparts, such as dipalmitoylphosphatidylcholine (DPPC), DLPC forms thinner and more fluid lipid bilayers.[1] This property is crucial for its use in creating model membranes that can mimic specific physiological or pathological states, such as the thinned membranes observed in certain diseases.

The amphiphilic nature of DLPC, possessing a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, drives its self-assembly into various structures in aqueous solutions, including micelles and vesicles (liposomes).[1] When dispersed in water, DLPC molecules spontaneously arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water, leading to the formation of these supramolecular structures.

Quantitative Data on 1,2-DLPC

The biophysical properties of DLPC are well-characterized and are summarized in the table below. These parameters are critical for designing and interpreting experiments involving DLPC-containing lipid bilayers.

| Property | Value | Experimental Conditions | Reference(s) |

| Molecular Weight | 621.8 g/mol | - | |

| Phase Transition Temperature (Tm) | -2 °C | Fully hydrated | |

| Bilayer Thickness (Hydrophobic) | ~24 Å | In a polymer-encased nanodisc | |

| Area per Molecule | 57.18 ± 1.00 Ų | At 20 °C | [2] |

| Critical Micelle Concentration (CMC) | Not explicitly found for pure DLPC, but generally low for phospholipids | Varies with temperature and solvent |

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of DLPC-containing lipid bilayers. Below are protocols for key experimental techniques.

Preparation of DLPC Vesicles (Liposomes)

This protocol describes the preparation of unilamellar vesicles by the extrusion method.

Materials:

-

This compound powder

-

Chloroform

-

Desired aqueous buffer (e.g., PBS, Tris-HCl)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of DLPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum or by gently blowing a stream of nitrogen over the solution. This will leave a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The final lipid concentration is typically between 1 and 10 mg/mL.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore-sized polycarbonate membrane according to the manufacturer's instructions.

-

Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

-

Force the lipid suspension through the membrane by pushing the syringe plunger. Repeat this process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[3]

-

The resulting vesicle solution should appear clearer than the initial milky MLV suspension.

-

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This method is commonly used to create model membranes on solid supports for techniques like Atomic Force Microscopy (AFM).

Materials:

-

DLPC LUV suspension (prepared as described above)

-

Mica or other suitable solid substrate

-

Buffer solution

Procedure:

-

Substrate Preparation:

-

Cleave the mica substrate to expose a fresh, atomically flat surface.

-

-

Vesicle Fusion:

-

Place a small volume of the DLPC LUV suspension onto the freshly cleaved mica surface.

-

Allow the vesicles to adsorb and fuse to the surface, which typically occurs within minutes to an hour. The exact time can vary depending on the lipid concentration and buffer conditions.

-

Gently rinse the surface with buffer to remove any unfused vesicles.

-

The supported lipid bilayer is now ready for analysis.

-

Characterization by Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the topography of the supported lipid bilayer.

Procedure:

-

Mount the SLB sample on the AFM stage.

-

Operate the AFM in tapping mode in liquid to minimize damage to the soft lipid bilayer.

-

Image the surface to visualize the bilayer's morphology, including any defects or domains. The height of the bilayer can also be measured by creating a defect and imaging the height difference between the substrate and the bilayer surface.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer.

Procedure:

-

Prepare a concentrated suspension of DLPC MLVs (typically 10-20 mg/mL).

-

Load a small, known amount of the lipid suspension into a DSC sample pan.

-

Load an equal volume of the corresponding buffer into a reference pan.

-

Place both pans in the DSC instrument.

-

Scan the temperature over a range that includes the expected phase transition of DLPC (e.g., from -20 °C to 20 °C) at a controlled heating and cooling rate (e.g., 1-5 °C/min).

-

The phase transition will be observed as an endothermic peak in the heating scan and an exothermic peak in the cooling scan. The peak maximum of the endotherm is typically taken as the Tm.

Signaling Pathways and Logical Relationships

DLPC is not merely a structural component but also participates in cellular signaling. Below are diagrams illustrating key signaling pathways where DLPC or its derivatives play a role.

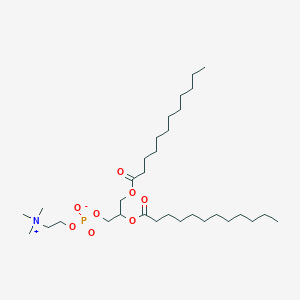

Figure 1. Molecular structure of this compound.

Figure 2. Self-assembly of DLPC in an aqueous environment.

Figure 3. DLPC as a ligand for the LRH-1 signaling pathway.

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest in membrane biophysics and drug development. Its well-defined physical properties, particularly its propensity to form thin and fluid bilayers, make it an excellent model lipid for studying a wide range of membrane-associated phenomena. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working with DLPC. Furthermore, its emerging role in cellular signaling pathways opens new avenues for therapeutic intervention. A thorough understanding of the principles and methodologies outlined herein will empower scientists to effectively utilize DLPC in their research endeavors, ultimately contributing to advancements in our understanding of biological membranes and the development of novel therapeutics.

References

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid featuring two 12-carbon lauroyl acyl chains. Its amphiphilic nature, characterized by a hydrophilic phosphocholine headgroup and hydrophobic tails, drives its self-assembly into various supramolecular structures in aqueous environments, including micelles, liposomes, and lipid bilayers.[1] This intrinsic property, coupled with its biocompatibility, makes this compound a valuable component in the formulation of drug delivery systems and as a model for studying biological membranes.[2] This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Core Self-Assembly Properties of this compound

The self-assembly of this compound is primarily governed by the hydrophobic effect, which drives the sequestration of its lauroyl chains away from water, and the hydrophilic interactions of its phosphocholine headgroup with the aqueous phase. These forces lead to the spontaneous formation of organized aggregates. Due to its relatively short acyl chains, this compound is known to form thinner lipid bilayers compared to phospholipids with longer chains.[3]

Quantitative Self-Assembly and Physical Parameters

A thorough understanding of the quantitative parameters governing the self-assembly of this compound is critical for its application in research and drug development. The following tables summarize key data points gathered from the scientific literature.

| Parameter | Value | Method of Determination | Notes |

| Critical Micelle Concentration (CMC) | 90 nM | Not specified in the available source. This value is unusually low for a diacylphosphocholine and should be treated with caution. Further experimental verification is recommended. | The CMC is the concentration above which monomers spontaneously associate into micelles. |

| Phase Transition Temperature (Tm) | -0.4 °C (Main Transition: P'β to Lα) | Differential Scanning Calorimetry (DSC) | This low Tm indicates that this compound bilayers are in a fluid (liquid crystalline) state at physiological and most experimental temperatures.[4] |

| Molecular Weight | 621.826 g/mol | --- | [5] |

| Structure | Property | Value |

| Micelles | Aggregation Number (Nagg) | Not definitively reported for this compound. For the similar dodecylphosphocholine (DPC), Nagg is approximately 54-56.[2][6] |

| Vesicles/Liposomes | Typical Size Range (Sonication) | 20 - 50 nm (Small Unilamellar Vesicles - SUVs) |

| Typical Size Range (Extrusion) | 50 - 200 nm (Large Unilamellar Vesicles - LUVs) | |

| Bilayers | Bending Modulus | Lower than that of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) |

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of this compound assemblies.

Preparation of this compound Liposomes

1. Thin-Film Hydration Method

This is a common and versatile method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[7][8]

-

Materials:

-

This compound powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

-

Procedure:

-

Dissolve a known quantity of this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept below the phase transition temperature of this compound (-0.4 °C) is not practical. Therefore, evaporation is typically performed at room temperature. A thin, uniform lipid film should form on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Tm of this compound; room temperature is sufficient.

-

Agitate the flask by gentle rotation or vortexing to disperse the lipid film, leading to the formation of MLVs. The suspension will appear milky.

-

2. Sonication Method for Small Unilamellar Vesicles (SUVs)

This method uses ultrasonic energy to break down MLVs into smaller, unilamellar vesicles.[9][10]

-

Materials:

-

This compound MLV suspension

-

Probe sonicator or bath sonicator

-

Ice bath

-

-

Procedure:

-

Place the MLV suspension in a suitable vial.

-

If using a probe sonicator, immerse the tip into the suspension. If using a bath sonicator, place the vial in the sonicator bath.

-

Sonicate the suspension in pulses to prevent overheating. It is crucial to keep the sample in an ice bath throughout the process.

-

Continue sonication until the milky suspension becomes clear or slightly opalescent, indicating the formation of SUVs.

-

Centrifuge the SUV suspension to pellet any titanium particles shed from the sonicator tip and any remaining multilamellar structures.

-

3. Extrusion Method for Large Unilamellar Vesicles (LUVs)

This technique involves passing the MLV suspension through polycarbonate membranes with defined pore sizes to produce vesicles with a more uniform size distribution.[4]

-

Materials:

-

This compound MLV suspension

-

Lipid extruder

-

Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

-

Syringes

-

-

Procedure:

-

Assemble the extruder with the desired polycarbonate membrane.

-

Load the MLV suspension into one of the syringes.

-

Pass the suspension back and forth through the membrane multiple times (typically 11-21 passes). This process should be performed at a temperature above the Tm of this compound (room temperature is adequate).

-

The resulting LUV suspension will have a more uniform size distribution corresponding to the pore size of the membrane used.

-

Characterization of this compound Aggregates

1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution and polydispersity of particles in suspension.[11][12]

-

Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic radius is then determined using the Stokes-Einstein equation.

-

Procedure:

-

Dilute the this compound vesicle suspension to an appropriate concentration with filtered buffer.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Acquire the scattered light intensity autocorrelation function and analyze the data to obtain the size distribution and polydispersity index (PDI).

-

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, including the phase transition temperature (Tm).[9][13]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the thermogram.

-

Procedure:

-

Accurately weigh a small amount of the hydrated this compound sample into a DSC pan.

-

Seal the pan and place it in the DSC instrument. An identical pan containing only buffer is used as a reference.

-

Scan the temperature over a desired range (e.g., -20 °C to 20 °C for this compound) at a controlled heating rate.

-

The resulting thermogram will show a peak at the Tm, and the enthalpy of the transition can be calculated from the area under the peak.

-

3. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of self-assembled structures.[14][15]

-

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

-

Procedure (Negative Staining):

-

Place a drop of the this compound vesicle suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

After a brief incubation, blot off the excess liquid.

-

Apply a drop of a heavy atom staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grid in the transmission electron microscope. The vesicles will appear as light areas against a dark background.

-

4. Fluorescence Spectroscopy for CMC Determination

Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to determine the CMC.[16][17]

-

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene exhibits characteristic emission peaks. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of its vibronic bands (I1/I3 ratio).

-

Procedure:

-

Prepare a series of this compound solutions in a buffer with varying concentrations.

-

Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone) to each solution, ensuring the final pyrene concentration is very low (micromolar range).

-

Allow the solvent to evaporate and then equilibrate the solutions.

-

Measure the fluorescence emission spectrum of each sample (excitation typically around 334 nm).

-

Plot the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Factors Influencing Self-Assembly and Aggregation

The self-assembly and aggregation behavior of this compound can be influenced by several environmental factors.

| Factor | Effect on Self-Assembly and Aggregation |

| Temperature | As a lipid with a very low Tm (-0.4 °C), this compound bilayers are in the fluid phase at most experimental temperatures. Increasing the temperature generally increases the fluidity and kinetic energy of the system, which can affect vesicle stability and fusion rates.[8][13][18] |

| Ionic Strength | The addition of salts can influence the aggregation and fusion of lipid vesicles. For zwitterionic lipids like this compound, the effects are generally less pronounced than for charged lipids. However, high salt concentrations can screen electrostatic interactions and affect the hydration layer around the headgroups, potentially leading to increased aggregation.[17][19][20] |

| Presence of Other Molecules (e.g., Cholesterol, Drugs) | The incorporation of other molecules into the lipid assembly can significantly alter its properties. Cholesterol, for instance, can increase the order and thickness of the bilayer. The encapsulation of drugs may also affect the stability and release characteristics of the vesicles.[21][] |

Visualizing Pathways and Workflows

Self-Assembly Pathway of this compound

Caption: Self-assembly pathway of this compound in an aqueous environment.

Experimental Workflow for Liposome Preparation and Characterization

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Logical Relationship for CMC Determination using Fluorescence

References

- 1. dovepress.com [dovepress.com]

- 2. pnas.org [pnas.org]

- 3. mse.iastate.edu [mse.iastate.edu]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electron spin resonance and steady-state fluorescence polarization studies of lipid bilayers containing integral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. tf7.org [tf7.org]

- 11. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. researchgate.net [researchgate.net]

- 15. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Size analysis and stability study of lipid vesicles by high-performance gel exclusion chromatography, turbidity, and dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salt-induced aggregation and fusion of dioctadecyldimethylammonium chloride and sodium dihexadecylphosphate vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globaljournals.org [globaljournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Programming biomolecular self-assembly pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Investigations of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Model Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively low phase transition temperature and well-characterized physical properties make it a valuable tool in biophysical research and drug development. DLPC is frequently employed to create model membranes, such as liposomes and supported lipid bilayers, which serve as simplified mimics of biological cell membranes. These model systems are instrumental in investigating a wide range of phenomena, including lipid-protein interactions, membrane fusion and fission, drug-membrane permeability, and the influence of physical parameters on membrane structure and function. This technical guide provides an in-depth overview of biophysical studies utilizing this compound model membranes, with a focus on quantitative data, experimental methodologies, and logical workflows.

Quantitative Data Summary

The physical properties of this compound model membranes have been extensively characterized by a variety of biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

Table 1: Thermophysical Properties of this compound Bilayers

| Property | Value | Experimental Conditions | Technique | Reference |

| Main Phase Transition Temperature (Tm) | -2 °C | Fully hydrated | Differential Scanning Calorimetry (DSC) | [1] |

| Main Phase Transition Temperature (Tm) | -0.4 °C | Heating scan from -10 °C | Differential Scanning Calorimetry (DSC) | [2] |

| Main Phase Transition Temperature (Tm) | ~-2 °C | Fully hydrated | Not Specified | [3] |

| Enthalpy of Main Transition (ΔH) | 9.2 kJ mol-1 | Heating scan from -10 °C | Differential Scanning Calorimetry (DSC) | [2] |

| Lamellar Crystalline to Intermediate Liquid Crystalline Transition | 1.7 °C | In 50 wt. % aqueous ethylene glycol | Differential Scanning Calorimetry (DSC) | [2] |

| Intermediate Liquid Crystalline to Liquid Crystalline Transition | 4.5 °C | In 50 wt. % aqueous ethylene glycol | Differential Scanning Calorimetry (DSC) | [2] |

| Enthalpy of Lc to Lx Transition | 32.9 kJ mol-1 | In 50 wt. % aqueous ethylene glycol | Differential Scanning Calorimetry (DSC) | [2] |

Table 2: Structural Parameters of this compound Bilayers in the Fluid Phase

| Property | Value | Temperature (°C) | Technique | Reference |

| Bilayer Thickness | 3.0 nm | Not Specified | X-ray Diffraction | [4] |

| Hydrophobic Thickness (DHH) | 27.4 - 28.8 Å | 50 | Neutron Scattering | [3] |

| Steric Bilayer Thickness (dL) | 41.58 ± 1.93 Å | 20 | Small-Angle Neutron Scattering (SANS) | [5] |

| Area per Lipid (AL) | 57.18 ± 1.00 Å2 | 20 | Small-Angle Neutron Scattering (SANS) | [5] |

| Area per Lipid (AL) | 67.56 ± 1.18 Å2 | 60 | Small-Angle Neutron Scattering (SANS) | [5] |

| Number of Water Molecules per Lipid | 6.53 ± 1.93 | 20 | Small-Angle Neutron Scattering (SANS) | [5] |

Table 3: Mechanical Properties of this compound Bilayers

| Property | Value | Technique | Reference |

| Bending Rigidity (Kc) | Smaller for saturated lipids compared to unsaturated ones | Neutron Spin-Echo (NSE) and X-ray Scattering | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biophysical experiments. This section outlines common protocols for preparing and characterizing this compound model membranes.

Preparation of Unilamellar Vesicles by Extrusion

This method is widely used to produce large unilamellar vesicles (LUVs) with a defined size distribution.

-

Lipid Film Formation: A solution of this compound in a suitable organic solvent (e.g., chloroform) is prepared. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the walls of a round-bottom flask. Residual solvent is removed by placing the flask under high vacuum for several hours.[3]

-

Hydration: The lipid film is hydrated with an aqueous buffer of choice by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: The MLV suspension is repeatedly passed through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed above the phase transition temperature of the lipid to ensure the membrane is in a fluid state. The result is a suspension of LUVs with a diameter close to the pore size of the filter.[5]

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar model membranes formed on a solid support, which are amenable to surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM).

-

Substrate Preparation: A suitable solid substrate, such as mica or silicon dioxide, is cleaned to create a hydrophilic surface.

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of this compound are prepared as described above.

-

Vesicle Fusion: The vesicle suspension is incubated with the cleaned substrate. The vesicles adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

-

Rinsing: The substrate is gently rinsed with buffer to remove excess, non-fused vesicles.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of this compound model membranes.

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs) from this compound powder.

Caption: Workflow for supported lipid bilayer (SLB) formation and subsequent characterization by various biophysical techniques.

Applications in Biophysical Research

Interaction with Peptides and Proteins

DLPC model membranes are extensively used to study the interactions of peptides and proteins with lipid bilayers. These studies are crucial for understanding the mechanisms of action of antimicrobial peptides, cell-penetrating peptides, and the function of integral and peripheral membrane proteins. Techniques such as fluorescence spectroscopy, circular dichroism, and molecular dynamics simulations are employed to investigate peptide-induced changes in membrane structure and dynamics. For instance, studies have shown how different peptides can induce curvature in the membrane, leading to the formation of pores or vesicles.[7]

Drug Delivery and Formulation

In the pharmaceutical sciences, DLPC liposomes serve as model carriers for drug delivery systems. The physical properties of the lipid bilayer, such as its thickness and fluidity, can significantly influence the encapsulation efficiency, stability, and release kinetics of therapeutic agents. Biophysical studies on DLPC-based formulations help in optimizing these parameters for effective drug delivery.

Elucidating Fundamental Membrane Properties

DLPC is a workhorse lipid for fundamental studies on the physical properties of lipid bilayers. Its well-defined characteristics allow for the systematic investigation of factors such as lipid asymmetry, the formation of lipid domains, and the influence of cholesterol on membrane mechanics.[8] For example, atomic force microscopy has been used to study the distribution and dynamics of gel-phase domains in DLPC-containing mixed lipid bilayers.[4][8]

Conclusion

This compound is a versatile and indispensable tool in the field of biophysics and drug development. Its well-characterized physical properties and the ability to form stable model membranes make it an ideal system for a wide array of studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to design and interpret experiments aimed at unraveling the complexities of biological membranes and developing novel therapeutic strategies. The continued use of DLPC in conjunction with advanced biophysical techniques will undoubtedly lead to further insights into the structure, dynamics, and function of lipid bilayers.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 4. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bilayer thickness and lipid interface area in unilamellar extruded 1,2-diacylphosphatidylcholine liposomes: a small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid asymmetry in DLPC/DSPC-supported lipid bilayers: a combined AFM and fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated glycerophospholipid characterized by two lauric acid (12:0) chains. Its unique physicochemical properties, particularly its relatively short acyl chains, make it a valuable tool in biophysical research and an active molecule with diverse, context-dependent biological effects. This technical guide provides a comprehensive overview of the biological activities of DLPC, detailing its role in model membrane systems, its influence on cellular signaling pathways, and its emerging therapeutic potential.

Physicochemical and Biophysical Properties

DLPC's amphiphilic nature, with a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, enables it to self-assemble into bilayers in aqueous environments.[1][2] It is frequently used in the creation of artificial membranes and liposomes to study lipid-protein interactions and membrane dynamics.[3] A key characteristic of DLPC is its low phase transition temperature (T_m), which means it remains in a fluid, liquid-crystalline state at physiological temperatures.[1][4]

This property is instrumental in forming thinner and more fluid model membranes compared to phospholipids with longer acyl chains like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC).[3] This allows researchers to investigate phenomena such as hydrophobic mismatch, where the thickness of the lipid bilayer does not match the hydrophobic length of an embedded transmembrane protein.[3] Studies have shown that in these thinner DLPC membranes, molecules like cholesterol do not integrate in the same way as in thicker membranes, instead residing more towards the bilayer's midplane.[5]

Table 1: Physicochemical Properties of DLPC

| Property | Value | Reference |

| Chemical Formula | C₃₂H₆₄NO₈P | [6] |

| Molecular Weight | 621.8 g/mol | [6] |

| Acyl Chain Composition | Two lauric acid (12:0) chains | [3] |

| Main Phase Transition Temperature (T_m) | -1°C | [4] |

Biological Activities and Cellular Effects

Recent research has unveiled that DLPC is not merely a structural lipid but an active signaling molecule with profound and often cell-type-specific effects, ranging from inducing a specific form of cell death in cancers to protecting healthy liver cells.

Anticancer Activity via Ferroptosis Induction

DLPC has demonstrated significant cytotoxic effects against several types of cancer cells by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[7][8]

-

Cell-Type Specificity : The anticancer activity of DLPC is highly specific. It effectively inhibits the viability and proliferation of colon cancer (MC38), liver cancer (SMMC-7721, Hepa1-6), and osteosarcoma (MG63, U2OS) cell lines.[7] In contrast, melanoma (A875, B16F10) and certain hematological tumor cell lines (Jurkat, MM.1S) are less sensitive or resistant to its effects.[7]

-

Mechanism : The cell death induced by DLPC is confirmed to be ferroptosis, as it can be prevented by ferroptosis inhibitors like Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1), as well as the iron chelator desferrioxamine (DFO).[7] It does not, however, respond to apoptosis inhibitors such as Z-VAD.[7]

-

Safety Profile : Importantly, DLPC shows no growth inhibition in normal primary splenocytes and hepatocytes.[7] This suggests a favorable safety profile, as myelosuppression and hepatotoxicity are common side effects of many chemotherapy drugs.[7]

Table 2: Effect of DLPC on Cancer Cell Viability

| Cell Line | Cell Type | Effect of DLPC | Reference |

| MC38 | Mouse Colon Cancer | Significant growth inhibition | [7][9] |

| SMMC-7721 | Human Liver Cancer | Inhibited viability | [7] |

| Hepa1-6 | Mouse Liver Cancer | Inhibited viability | [7] |

| MG63 | Human Osteosarcoma | Dramatically inhibited viability | [7] |

| U2OS | Human Osteosarcoma | Dramatically inhibited viability | [7] |

| A875 | Human Melanoma | Less sensitive | [7] |

| B16F10 | Mouse Melanoma | Less sensitive | [7] |

| Jurkat | Human T-lymphocytic Leukemia | No effect on viability | [7] |

Hepatoprotective and Metabolic Regulation

Contrary to its effects on liver cancer cells, DLPC exhibits protective and beneficial activities in normal hepatocytes.

-

Hepatoprotection : DLPC has been shown to protect hepatocytes from ethanol-induced apoptosis.[7][10] It can reproduce the anti-apoptotic effects of polyenylphosphatidylcholine (PPC), a complex mixture used to treat alcohol-induced liver injury, suggesting DLPC is a key active component.[10] Furthermore, DLPC was observed to increase the viability of primary hepatocytes in culture.[7]

-

Metabolic Regulation : DLPC acts as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a critical role in metabolism.[6][11] As an LRH-1 agonist, DLPC helps reduce liver fat accumulation by suppressing lipogenesis (the metabolic process of fat synthesis).[11]

Regulation of Apoptosis

Beyond ferroptosis, DLPC is involved in modulating classical apoptosis pathways, again in a context-dependent manner.

-

Anti-Apoptotic Action : In a model of ethanol-induced liver injury, DLPC supplementation decreased hepatocyte apoptosis by reducing the cytosolic concentration of cytochrome c and inhibiting the activity of caspase 3.[10] This effect may be associated with an upregulation of the anti-apoptotic protein Bcl-xL.[10]

-

Pro-Apoptotic Action : In bovine ovarian granulosa cells, activation of LRH-1 by DLPC was found to promote apoptosis. This process involves the progestogen receptor signaling pathway and is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved-caspase 3.[12]

Signaling Pathways Modulated by DLPC

The diverse biological effects of DLPC are mediated through its interaction with several key cellular signaling pathways.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 6. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DLPC induces ferroptosis in cancer cells: DLPC induces ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DLPC induces ferroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dilinoleoylphosphatidylcholine reproduces the antiapoptotic actions of polyenylphosphatidylcholine against ethanol-induced hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Preparation of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are used as a versatile platform for drug delivery.[1][2][3] Their biocompatibility and biodegradability make them attractive carriers for both hydrophilic and hydrophobic therapeutic agents. 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid commonly used in the formation of liposomes for various research and pharmaceutical applications. This document provides detailed protocols for the preparation of this compound liposomes using the thin-film hydration method, followed by downsizing techniques such as sonication or extrusion to achieve unilamellar vesicles of a desired size.

Materials and Equipment

Materials

-

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)[4][5]

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)[6][7]

Equipment

-

Rotary evaporator

-

Water bath

-

Dynamic Light Scattering (DLS) instrument

-

Round-bottom flask

-

Glass vials

-

Syringes

Experimental Protocols

The preparation of this compound liposomes typically involves three main stages:

-

Preparation of a thin lipid film.

-

Hydration of the lipid film to form multilamellar vesicles (MLVs).

-

Downsizing of MLVs to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Thin-Film Hydration Method

The thin-film hydration technique, also known as the Bangham method, is a widely used approach for liposome preparation.[12] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[12][13][14]

Protocol:

-

Dissolve this compound in a suitable organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) in a round-bottom flask.[4] The concentration of the lipid solution should typically be in the range of 10-20 mg/mL.[5]

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of DLPC (-1°C). A temperature of 30-40°C is generally sufficient.[4]

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 1-2 hours or overnight.[4][7]

-

Hydrate the dried lipid film by adding the desired aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tm of the lipid.[4][14] The volume of the buffer will determine the final lipid concentration.

-

Agitate the flask by gentle rotation or vortexing to facilitate the detachment of the lipid film and the formation of a milky suspension of multilamellar vesicles (MLVs).[4]

Liposome Sizing: Sonication and Extrusion

The MLVs produced by the thin-film hydration method are heterogeneous in size. To obtain unilamellar vesicles with a defined size distribution, downsizing methods such as sonication or extrusion are employed.[4]

Sonication uses high-frequency sound waves to break down the large MLVs into smaller unilamellar vesicles (SUVs).[15] Both probe and bath sonication can be used.

Probe Sonication Protocol:

-

Place the MLV suspension in a glass vial and immerse it in an ice bath to prevent overheating.[4]

-

Insert the probe of the sonicator into the suspension.

-

Sonicate the sample using short pulses (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.[4]

-

The total sonication time will depend on the desired final size and the volume of the sample, but typically ranges from 5 to 15 minutes.[4]

-

After sonication, centrifuge the liposome suspension to remove any titanium particles shed from the probe tip.[8][16]

Bath Sonication Protocol:

-

Place the sealed vial containing the MLV suspension in a bath sonicator.

-

Ensure the water level in the sonicator is sufficient to cover the sample.

-

Sonicate for a period of 30 to 60 minutes, or until the suspension becomes clear.[17]

Extrusion is a widely used technique to produce LUVs with a homogenous size distribution.[9][10][11] This method involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[9][10]

Extrusion Protocol:

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). For a more uniform size distribution, it is recommended to sequentially extrude through membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm).

-

Load the MLV suspension into one of the syringes of the extruder.

-

Force the suspension through the membrane to the other syringe.

-

Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is in the second syringe.[7]

-

The extrusion process should be performed at a temperature above the Tm of DLPC.

Data Presentation

The following tables summarize key quantitative parameters for the preparation of this compound liposomes.

Table 1: Thin-Film Hydration Parameters

| Parameter | Recommended Value/Range | Reference |

| Lipid | This compound | - |

| Organic Solvent | Chloroform or Chloroform:Methanol (2:1 v/v) | [4] |

| Lipid Concentration in Solvent | 10-20 mg/mL | [5] |

| Evaporation Temperature | 30-40 °C | [4] |

| Hydration Buffer | PBS (pH 7.4) or HEPES buffer | [6][7] |

| Final Lipid Concentration | 1-10 mg/mL | [4] |

Table 2: Sonication and Extrusion Parameters

| Method | Parameter | Recommended Value/Range | Reference |

| Probe Sonication | Power Output | Varies by instrument | [6] |

| Pulse Duration | 30s ON / 30s OFF | [4] | |

| Total Sonication Time | 5-15 minutes | [4] | |

| Bath Sonication | Sonication Time | 30-60 minutes | [17] |

| Extrusion | Membrane Pore Size | 100 nm (or desired size) | [10][18] |

| Number of Passes | 11-21 | [7] | |

| Extrusion Temperature | > -1°C (DLPC Tm) | - |

Table 3: Expected Liposome Characteristics

| Parameter | Method | Expected Outcome | Reference |

| Size (Diameter) | Sonication | 20-50 nm (SUVs) | [19] |

| Extrusion (100 nm filter) | ~100-120 nm (LUVs) | [18] | |

| Polydispersity Index (PDI) | Sonication | < 0.3 | [20] |

| Extrusion | < 0.1 | [20] | |

| Lamellarity | Sonication/Extrusion | Unilamellar | [1][19] |

Mandatory Visualization

Caption: Experimental workflow for this compound liposome preparation.

Characterization

The size and polydispersity of the prepared this compound liposomes should be characterized using Dynamic Light Scattering (DLS).[7][20][21]

DLS Measurement Protocol:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[19]

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters, including temperature and acquisition time.

-

Perform the measurement to obtain the average particle size (z-average diameter) and the polydispersity index (PDI).

Stability and Storage

For short-term storage, this compound liposomes should be kept at 4°C to minimize lipid degradation and fusion.[16] For long-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided as they can disrupt the liposome structure.[4] The stability of liposomes can be influenced by factors such as lipid composition, size, and the presence of stabilizing agents like cholesterol or PEGylated lipids.[2][22][23] The physical stability of the liposome dispersion over time can be monitored by periodically measuring the size and PDI using DLS.[24]

References

- 1. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 8. protocols.io [protocols.io]

- 9. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterlitech.com [sterlitech.com]

- 11. researchgate.net [researchgate.net]

- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General preparation of liposomes using probe-tip sonication [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. brookhaveninstruments.com [brookhaveninstruments.com]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 1,2-DLPC Vesicles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) vesicles for drug delivery applications. The following sections detail the principles, protocols, and key considerations for formulating drug-loaded DLPC liposomes.

Introduction to this compound Vesicles

This compound is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature (Tm) of -2°C, making DLPC vesicles highly fluid and permeable at physiological temperatures.[1] This property can be advantageous for certain drug delivery applications where rapid drug release is desired. DLPC is commonly used in the generation of micelles, liposomes, and other artificial membranes.[2][3]

Vesicle Preparation Methodologies

The most common method for preparing DLPC vesicles is the thin-film hydration technique, followed by size reduction using extrusion or sonication to achieve a unilamellar vesicle suspension with a defined size distribution.[4][5]

Thin-Film Hydration Protocol

This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[6][7]

Materials:

-

This compound

-

Cholesterol (optional, for modulating membrane fluidity and stability)

-

Chloroform or a chloroform:methanol mixture

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Vacuum pump

Protocol:

-

Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the boiling point of the solvent to form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to rotate the flask under reduced pressure to ensure complete removal of the organic solvent.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[8]

-

Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DLPC (-2°C); room temperature is sufficient.[5]

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

Experimental Workflow for Thin-Film Hydration

Caption: Workflow of multilamellar vesicle (MLV) preparation using the thin-film hydration method.

Vesicle Sizing: Extrusion and Sonication

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized. Extrusion is the preferred method as it is more reproducible and offers better control over the final vesicle size.[9][10]

Extrusion involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[11][12]

Materials:

-

MLV suspension

-

Extruder device (e.g., mini-extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Protocol:

-

Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

-

Load the MLV suspension into one of the syringes.

-

Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[8]

-

The final product is a translucent suspension of large unilamellar vesicles (LUVs).

Experimental Workflow for Vesicle Extrusion

Caption: Workflow for producing large unilamellar vesicles (LUVs) by extrusion.

Sonication uses high-frequency sound waves to break down MLVs into smaller unilamellar vesicles (SUVs).[13][14][15]

Materials:

-

MLV suspension

-

Probe sonicator or bath sonicator

-

Ice bath

Protocol:

-

Place the vial containing the MLV suspension in an ice bath to prevent overheating.

-

If using a probe sonicator, insert the probe into the suspension.

-

Sonicate the suspension in short bursts with cooling periods in between to avoid excessive heat generation, which can degrade the lipids.[13][15]

-

Continue sonication until the suspension becomes clear, indicating the formation of SUVs.

-

Centrifuge the sonicated sample to remove any titanium particles shed from the probe tip.[13][15]

Drug Loading Techniques

Drugs can be loaded into DLPC vesicles using either passive or active loading methods. The choice of method depends on the physicochemical properties of the drug.[8][16]

Passive Loading

In passive loading, the drug is encapsulated during the vesicle formation process.[17][18]

-

For Hydrophilic Drugs: The drug is dissolved in the aqueous hydration buffer. The encapsulation efficiency is often low, as it is limited by the volume of the aqueous core.[8]

-

For Hydrophobic Drugs: The drug is co-dissolved with the lipids in the organic solvent during the thin-film preparation. This method can achieve high encapsulation efficiency as the drug partitions into the lipid bilayer.[8]

Active Loading

Active loading, or remote loading, involves loading the drug into pre-formed vesicles. This technique is particularly useful for weakly amphipathic drugs and can achieve high encapsulation efficiencies.[19][20] A common method involves using a pH gradient.

Protocol for Active Loading using a pH Gradient:

-

Prepare empty DLPC vesicles with an acidic internal buffer (e.g., citrate buffer, pH 4.0).

-

Exchange the external buffer with a high pH buffer (e.g., HEPES, pH 7.5) using dialysis or gel filtration.[8]

-

Add the weakly basic drug (dissolved in the high pH external buffer) to the vesicle suspension.

-

The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.

Signaling Pathway for Active Drug Loading

Caption: Mechanism of active drug loading into a DLPC vesicle using a pH gradient.

Characterization of DLPC Vesicles

After preparation, it is crucial to characterize the drug-loaded vesicles to ensure they meet the desired specifications for the intended application.

Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Size: The vesicle diameter is a critical parameter that influences the in vivo circulation time and biodistribution.

-

Polydispersity Index (PDI): This is a measure of the homogeneity of the vesicle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[21]

-

Zeta Potential: This indicates the surface charge of the vesicles and is a predictor of their colloidal stability. High absolute zeta potential values (e.g., > ±30 mV) suggest good stability due to electrostatic repulsion between vesicles.[22]

Encapsulation Efficiency and Drug Loading

The amount of drug successfully encapsulated within the vesicles is a key determinant of the formulation's potency.

-

Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped in the vesicles.

-

Drug Loading (DL%): The weight percentage of the drug relative to the total weight of the lipid.

These parameters are determined by separating the unencapsulated drug from the drug-loaded vesicles (e.g., by ultracentrifugation or size exclusion chromatography) and then quantifying the drug in the vesicles using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[13]

In Vitro Drug Release

In vitro drug release studies are performed to predict the in vivo performance of the formulation. The dialysis bag method is commonly used for this purpose.[7][23]

Protocol for In Vitro Drug Release:

-

Place a known amount of the drug-loaded vesicle suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of drug released at each time point using a suitable analytical method.

Quantitative Data Summary

The following tables summarize the physicochemical properties and drug loading characteristics of various drug-loaded DLPC vesicle formulations.

Table 1: Physicochemical Characterization of Drug-Loaded DLPC Vesicles

| Drug | Formulation Composition | Size (nm) | PDI | Zeta Potential (mV) | Reference |

| Cisplatin | DLPC/Cholesterol | ~110 | 0.038 | -1.13 | [19] |

| Diallyl Disulfide | DLPC/Cholesterol | ~118 | 0.015 | -2.36 | [19] |

Table 2: Drug Encapsulation and In Vitro Release from DLPC Vesicles

| Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| Cisplatin | 90.21 ± 4.21 | - | - | - | - | [19] |

| Diallyl Disulfide | 93.14 ± 2.50 | - | - | - | - | [19] |

Data for in vitro release of cisplatin and diallyl disulfide from DLPC vesicles is not currently available in the cited literature.

Stability of DLPC Vesicles

The stability of liposomal formulations is a critical factor for their clinical translation. DLPC vesicles, due to their low Tm, can be prone to aggregation and drug leakage upon storage. The inclusion of cholesterol can improve membrane rigidity and stability. Stability studies should be conducted to evaluate changes in vesicle size, PDI, zeta potential, and drug retention over time at different storage conditions.

Conclusion

The preparation of this compound vesicles for drug delivery is a well-established process. The thin-film hydration method followed by extrusion is a robust and reproducible technique for generating unilamellar vesicles with controlled size. The choice of drug loading method depends on the properties of the drug to be encapsulated. Thorough characterization of the final formulation is essential to ensure its quality, efficacy, and stability. While DLPC offers advantages for rapid drug release, careful consideration of formulation parameters is necessary to achieve a stable and effective drug delivery system.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative lipid composition characterization of intact liposomes via 31P nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Liposomal and lipid formulations of amphotericin B. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. mdpi.com [mdpi.com]

- 8. cyprusjmedsci.com [cyprusjmedsci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Portico [access.portico.org]

- 12. Development of Dual Drug Loaded Nanosized Liposomal Formulation by A Reengineered Ethanolic Injection Method and Its Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Encapsulation, controlled release, and antitumor efficacy of cisplatin delivered in liposomes composed of sterol-modified phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Encapsulation of doxorubicin in thermosensitive small unilamellar vesicle liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation, characterization, and standardization of extracellular vesicles for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formulation and In Vitro Evalaution of Curcumin Loaded Solid Lipid Nanoparticles as Transdermal Drug Delivery | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 19. Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and characterization of liposome-encapsulated plasmid DNA for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel polymeric vesicles with pH-induced deformation character for advanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Co-Encapsulation of Doxorubicin HCl and Paclitaxel in Nanovesicles for Enhanced Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reconstitution of Membrane Proteins into 1,2-DLPC Nanodiscs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanodiscs have emerged as a powerful tool for the functional and structural investigation of membrane proteins. These discoidal lipid bilayers, encircled by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs), provide a more native-like environment compared to traditional detergent micelles.[1][2][3] This application note provides a detailed protocol for the reconstitution of membrane proteins into nanodiscs using 1,2-dioleoyl-sn-glycero-3-phosphocholine (1,2-DLPC), a phospholipid commonly used for its stability and phase behavior.

The reconstitution process involves the self-assembly of the membrane protein of interest, MSPs, and phospholipids upon removal of a solubilizing detergent.[4][5][6] The resulting nanodiscs, containing the integrated membrane protein, are soluble in aqueous solutions, rendering them amenable to a wide array of biophysical and biochemical analyses, including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and cryo-electron microscopy (cryo-EM).[7][8][9]

Key Advantages of DLPC Nanodiscs

-

Native-like Environment: Provides a lipid bilayer context that helps maintain the native conformation and function of the embedded membrane protein.[1][10]

-

Solubility and Monodispersity: Nanodisc-reconstituted membrane proteins are soluble in aqueous buffers, and the resulting particles are relatively homogeneous in size.[4][11]

-

Accessibility: Both the intracellular and extracellular domains of the membrane protein are accessible for interaction studies.[8]

-

Detergent-Free: The final preparation is detergent-free, which is crucial for many functional and structural studies where detergents can be denaturing or interfering.[10][12][13]

Data Presentation: Quantitative Parameters for Reconstitution

Successful reconstitution of membrane proteins into DLPC nanodiscs is critically dependent on the stoichiometry of the components. The following table summarizes empirically determined molar ratios for successful reconstitution. Note that optimal ratios may vary depending on the specific membrane protein and should be determined empirically.[2]

| Component Ratio | Recommended Starting Ratio (molar) | Range for Optimization (molar) | Purpose |

| DLPC:MSP | 50:1 | 30:1 to 80:1 | Determines the size of the nanodisc.[2] |

| MSP:Membrane Protein | 20:1 | 10:1 to 150:1 | Influences the incorporation efficiency and oligomeric state of the protein.[7] |

| Cholate:DLPC | 2:1 | 1.5:1 to 3:1 | Ensures complete solubilization of the lipid. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reconstitution of a detergent-solubilized membrane protein into this compound nanodiscs.

Materials and Reagents

-

Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LDAO).

-

Membrane Scaffold Protein (e.g., MSP1D1, MSP1E3D1). Lyophilized or frozen stock.

-

This compound (1,2-dioleoyl-sn-glycero-3-phosphocholine) in chloroform.

-

Sodium cholate.

-

Bio-Beads™ SM-2 Adsorbents (or equivalent).

-

Reconstitution Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.

-

Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

-

SEC Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl.

Protocol for Reconstitution

-

Preparation of DLPC/Cholate Micelles:

-

In a glass vial, dispense the required volume of DLPC in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under vacuum for at least 1 hour to remove any residual solvent.

-

Resuspend the lipid film in Reconstitution Buffer containing a concentration of sodium cholate that results in a 2:1 molar ratio of cholate to DLPC.

-

Vortex or sonicate the mixture until the solution is clear, indicating complete solubilization of the lipid into micelles.

-

-

Assembly of the Reconstitution Mixture:

-

In a microcentrifuge tube, combine the purified membrane protein, the appropriate Membrane Scaffold Protein, and the prepared DLPC/cholate micelles at the desired molar ratios (refer to the table above for starting points).

-

Add Reconstitution Buffer to reach the final desired volume. The final cholate concentration should be above its critical micelle concentration (CMC).

-

Incubate the mixture on ice or at 4°C for 1-2 hours with gentle rocking.[7]

-

-

Detergent Removal and Nanodisc Formation:

-

Prepare the Bio-Beads by washing them with methanol and then extensively with water. Store them in water until use.

-

Add a generous amount of the washed and drained Bio-Beads (approximately 0.8 g of wet beads per 1 ml of reconstitution mixture) to the assembly mixture.[6]

-

Incubate the mixture with the Bio-Beads at 4°C for 4 to 18 hours on a rotator or shaker to facilitate the removal of the detergent.[5] This slow removal of detergent drives the self-assembly of the nanodiscs.

-

-

Purification of Assembled Nanodiscs:

-

After incubation, carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

-

Centrifuge the supernatant at high speed (e.g., 14,000 x g) for 15 minutes to pellet any large aggregates.[2]

-

Filter the resulting supernatant through a 0.22 µm filter.

-

Purify the nanodiscs using a size exclusion chromatography (SEC) column equilibrated with SEC Buffer.[7] Monitor the elution profile at 280 nm.

-

Collect fractions corresponding to the expected size of the protein-loaded nanodiscs. The elution volume will be smaller for protein-loaded nanodiscs compared to empty nanodiscs.

-

-

Characterization and Storage:

-

Analyze the collected fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.

-

Characterize the size and homogeneity of the nanodiscs using techniques such as Dynamic Light Scattering (DLS) or native PAGE.

-

For long-term storage, flash-freeze the purified nanodiscs in liquid nitrogen and store at -80°C. The addition of 10% glycerol can help prevent damage during freezing.[7]

-

Mandatory Visualizations

Experimental Workflow for Nanodisc Reconstitution

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Logical Relationship of Nanodisc Components

Caption: Components of a protein-loaded nanodisc.

References

- 1. Nanodisc for Protein Purification - Profacgen [profacgen.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of nanodisc-forming peptides for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 6. publish.illinois.edu [publish.illinois.edu]

- 7. cube-biotech.com [cube-biotech.com]

- 8. Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Fluorescence Microscopy of 1,2-DLPC Membranes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biophysical properties of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) membranes using common fluorescence microscopy techniques. DLPC is a synthetic phospholipid with two 12-carbon saturated acyl chains, making it a valuable model for studying lipid bilayer characteristics. Its relatively low phase transition temperature ensures a fluid membrane state at ambient temperatures, facilitating a variety of biophysical assays.

This document outlines the principles and step-by-step procedures for three powerful fluorescence microscopy techniques: Fluorescence Recovery After Photobleaching (FRAP) to measure lipid lateral diffusion, Förster Resonance Energy Transfer (FRET) to probe molecular interactions, and Laurdan Generalized Polarization (GP) to assess membrane order and fluidity.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from fluorescence microscopy studies of DLPC membranes. These values serve as a reference for researchers performing similar experiments.

| Technique | Fluorescent Probe/System | Membrane System | Parameter | Value |